N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide
Description
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide is a complex organic compound with a unique structure that combines an indane moiety with a morpholine ring
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14-11-21(12-18(24-14)13-23-2)19(22)20-8-7-15-9-16-5-3-4-6-17(16)10-15/h3-6,14-15,18H,7-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIDEBGKMQCKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)COC)C(=O)NCCC2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the indane derivative. The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by reduction to obtain the 2,3-dihydro-1H-indene. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group.
The next step involves the formation of the morpholine ring This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form the corresponding indanone.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Indanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may play a role in binding to hydrophobic pockets, while the morpholine ring can interact with polar regions of the target molecule. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(hydroxymethyl)-6-methylmorpholine-4-carboxamide
- **N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(chloromethyl)-6-methylmorpholine-4-carboxamide
- **N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(ethylmethyl)-6-methylmorpholine-4-carboxamide
Uniqueness
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-2-(methoxymethyl)-6-methylmorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its reactivity and interactions with molecular targets, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
